REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]([CH2:9][C:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])([CH3:16])[F:17])[CH:18]1[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1.[CH3:31][CH2:32][OH:33].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30].[OH-:34].[OH-:35].[Pd+2:36]>>[NH:8]([CH2:9][C:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])([CH3:16])[F:17])[CH:18]1[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1
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Name
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CCOC(=O)C(C)(F)CN(Cc1ccccc1)C1CCCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(F)CN(Cc1ccccc1)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(F)CNC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |